molecular formula C9H5N3O2 B3285280 5-Cyano-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid CAS No. 800401-88-1

5-Cyano-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Cat. No.: B3285280
CAS No.: 800401-88-1
M. Wt: 187.15 g/mol
InChI Key: DXYLYCVOQBQXJU-UHFFFAOYSA-N
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Description

5-Cyano-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is a high-purity chemical intermediate with the CAS Number 800401-88-1 and a molecular weight of 187.16 g/mol. Its molecular formula is C9H5N3O2 . This compound features a pyrrolo[2,3-c]pyridine core structure, which is a privileged scaffold in drug discovery for its ability to mimic purine bases and interact with a wide range of biological targets. The presence of both a carboxylic acid and a cyano functional group on this scaffold makes it a highly versatile building block for researchers. The carboxylic acid allows for further derivatization through amide coupling or esterification reactions, while the electron-withdrawing cyano group can influence the electronic properties of the ring system and serve as a handle for further chemical transformation. As such, it is a valuable precursor in the synthesis of more complex molecules for pharmaceutical research and development, particularly in the exploration of kinase inhibitors and other targeted therapies . This product is intended for research applications and is not for diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

5-cyano-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O2/c10-3-6-1-5-2-7(9(13)14)12-8(5)4-11-6/h1-2,4,12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYLYCVOQBQXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC2=CN=C1C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801225613
Record name 5-Cyano-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

800401-88-1
Record name 5-Cyano-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=800401-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Cyano-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801225613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid typically involves multi-step processes. One common method includes the palladium-catalyzed Larock indole synthesis, which is used to construct the functionalized indole unit. This is followed by a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction to form the key pyrrolo[2,3-c]pyridine unit .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Cyano-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Glycogen Phosphorylase Inhibition
5-Cyano-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid has been studied for its potential as an inhibitor of glycogen phosphorylase, an enzyme involved in glucose metabolism. Inhibitors of this enzyme are valuable for managing diabetes and related metabolic disorders. Research indicates that derivatives of this compound demonstrate significant inhibitory activity against glycogen phosphorylase, suggesting potential therapeutic applications in glucose regulation and diabetes management .

2. Anticancer Activity
Recent studies have shown that pyrrolopyridine derivatives exhibit anticancer properties. Specifically, compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cell lines. The mechanism involves the modulation of key signaling pathways that control cell proliferation and survival .

Material Science Applications

1. Organic Electronics
The unique electronic properties of this compound make it a candidate for use in organic electronic devices. Its incorporation into organic light-emitting diodes (OLEDs) has been explored due to its ability to enhance charge transport and stability .

2. Photovoltaic Cells
Research has indicated that this compound can be used as a building block in the synthesis of organic photovoltaic materials. Its structural characteristics allow for efficient light absorption and conversion to electrical energy, making it suitable for solar cell applications .

Data Table: Summary of Applications

Application AreaSpecific Use CasePotential Benefits
Medicinal ChemistryGlycogen phosphorylase inhibitionImproved glucose regulation in diabetes
Anticancer activityInduction of apoptosis in cancer cells
Material ScienceOrganic electronics (OLEDs)Enhanced charge transport and device stability
Photovoltaic cellsEfficient light absorption and energy conversion

Case Studies

Case Study 1: Glycogen Phosphorylase Inhibitors
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited IC50 values indicative of strong inhibition against glycogen phosphorylase. The results suggest that these compounds could be further developed into therapeutic agents for diabetes management .

Case Study 2: Anticancer Properties
In vitro studies on cancer cell lines treated with this compound showed a significant reduction in cell viability compared to control groups. The mechanism was linked to the activation of apoptotic pathways, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 5-Cyano-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways .

Comparison with Similar Compounds

Table 1: Key Properties of Pyrrolo[2,3-c]pyridine-2-carboxylic Acid Derivatives
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Synthesis Yield Key Characteristics
5-Cyano-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid -CN C₉H₅N₃O₂ 203.16 Not reported High polarity, potential H-bond acceptor
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid -Cl C₈H₅ClN₂O₂ 196.59 71% Moderate yield, halogenated bioactivity
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid -OMe C₉H₈N₂O₃ 192.17 80% Electron-donating, higher yield
5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid -Br C₈H₅BrN₂O₂ 241.04 Not reported Heavy atom, potential toxicity
7-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid -Cl (pos.7) C₈H₅ClN₂O₂ 196.59 Not reported Positional isomer, distinct reactivity

Physicochemical and Reactivity Differences

  • Electron Effects : The -CN group is more electron-withdrawing than -Cl or -Br, which may reduce the electron density of the aromatic system, altering solubility and acid dissociation constants (pKa) of the carboxylic acid group.
  • Reactivity : Unlike halogens (-Cl, -Br), the -CN group can undergo reduction to -NH₂ or hydrolysis to -COOH under specific conditions, offering divergent synthetic pathways.

Biological Activity

5-Cyano-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (CAS No. 57842-37-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H5N3O2C_9H_5N_3O_2, with a molecular weight of 175.15 g/mol. The structure features a pyrrole ring fused with a pyridine, which contributes to its biological activity.

Antiparasitic Activity

Research has demonstrated that derivatives of pyrrolo[2,3-c]pyridine compounds exhibit notable antiparasitic activity. A study indicated that modifications in the molecular structure could enhance this activity. For instance, specific substitutions in the pyridine ring were shown to improve the efficacy against parasites while balancing metabolic stability and solubility .

Antioxidant Properties

The antioxidant potential of this compound has been evaluated through various assays. Compounds derived from this scaffold have shown promising results in scavenging free radicals, which are implicated in oxidative stress-related diseases. The antioxidant activity was quantified using IC50 values, with some derivatives exhibiting activities comparable to known antioxidants .

Anti-inflammatory Effects

Recent studies have explored the anti-inflammatory properties of this compound and its derivatives. In vitro assays demonstrated that certain analogs possess significant inhibition of COX enzymes, which are crucial in the inflammatory pathway. The anti-inflammatory efficacy was assessed using carrageenan-induced edema models, showing that specific structural modifications led to enhanced activity .

Table 1: Biological Activities of this compound Derivatives

CompoundActivity TypeIC50 (μM)Reference
Compound AAntiparasitic0.038
Compound BAntioxidant10.7
Compound CAnti-inflammatory54.65

Case Studies

Case Study 1: Antiparasitic Efficacy

A study focused on the antiparasitic properties of several derivatives showed that modifications at the 8-position of the pyrrole ring significantly influenced potency against malaria parasites. For example, a derivative with a methoxy group exhibited an EC50 value of 0.048 μM, indicating strong activity .

Case Study 2: Anti-inflammatory Mechanism

Another investigation assessed the anti-inflammatory potential using an animal model where inflammation was induced via carrageenan injection. The results indicated that certain derivatives significantly reduced paw edema compared to controls, suggesting effective COX inhibition and safety profiles in histopathological evaluations .

Q & A

Q. What are the established synthetic routes for 5-Cyano-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves introducing the cyano group at the 5-position of the pyrrolo[2,3-c]pyridine scaffold. A common approach is substituting a bromine atom (from a brominated precursor, e.g., 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) with a cyano group via nucleophilic substitution. Key reagents include:

  • Cyanide sources: Copper(I) cyanide (CuCN) or sodium cyanide (NaCN) in polar aprotic solvents like DMF or DMSO .
  • Catalytic systems: Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, though this is more common for aryl halides .

Reaction yields are influenced by:

  • Temperature: Elevated temperatures (80–120°C) improve reaction rates but may degrade sensitive intermediates.
  • Solvent choice: DMSO enhances nucleophilicity but may complicate purification .

Q. Table 1: Comparison of Substitution Reactions for 5-Substituted Derivatives

SubstituentPrecursorReagents/ConditionsYieldSource
BrUnsubstituted coreBr₂, DMF, 50°C71–95%
CN5-Bromo derivativeCuCN, DMSO, 100°C~65–75%*
ClUnsubstituted corePCl₅, POCl₃71%
OMe5-Bromo derivativeNaOMe, CuI, DMF80%

*Hypothetical yield based on analogous reactions.

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks for aromatic protons (δ 7.5–8.5 ppm) and the carboxylic acid proton (broad peak, δ ~12–13 ppm). The cyano group deshields adjacent protons .
    • ¹³C NMR: The nitrile carbon appears at δ ~115–120 ppm, while the carboxylic acid carbon is at δ ~165–170 ppm .
  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) are effective for purity analysis. Mobile phases often use acetonitrile/water with 0.1% trifluoroacetic acid (TFA) .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (C₉H₅N₃O₂; theoretical [M+H]⁺ = 204.0403) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported reaction yields for 5-substituted pyrrolo[2,3-c]pyridine derivatives?

Methodological Answer: Contradictions in yields (e.g., 71% for 5-chloro vs. 80% for 5-methoxy derivatives) often arise from:

  • Regioselectivity: Competing substitution at other positions (e.g., 4- or 7-positions) in the heterocyclic core.
  • Solvent effects: Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may promote side reactions.
  • Workflow optimization:
    • Use HPLC-MS to monitor reaction progress and identify byproducts .
    • Screen alternative catalysts (e.g., Pd/Cu systems for cyanation) to improve efficiency .

Q. What computational strategies predict the bioactivity of this compound against enzymatic targets?

Methodological Answer:

  • Molecular Docking: Tools like AutoDock Vina model interactions with enzymes (e.g., kinases or proteases). The cyano group’s electron-withdrawing properties enhance binding to catalytic lysine or serine residues .
  • QSAR Modeling: Correlate substituent electronic parameters (Hammett σ constants) with inhibitory activity. For example, cyano groups (σ = +0.66) improve affinity compared to methoxy (σ = -0.27) .
  • MD Simulations: Assess binding stability over 50–100 ns trajectories to identify key hydrogen bonds or π-π stacking interactions .

Q. How does the electronic nature of the 5-cyano group influence the compound’s reactivity in further derivatization?

Methodological Answer: The electron-withdrawing cyano group:

  • Activates the core for electrophilic substitution at the 4- and 7-positions (meta-directing effect).
  • Limits nucleophilic attack at the 5-position, making it resistant to hydrolysis compared to halides or alkoxy groups.
  • Enables cyclization reactions: For example, reacting the carboxylic acid with amines under EDCI/HOBt conditions forms amides, which can cyclize to yield fused heterocycles .

Q. What in vivo pharmacokinetic challenges are associated with this compound, and how can they be mitigated?

Methodological Answer:

  • Low solubility: The carboxylic acid and cyano groups reduce lipophilicity. Strategies include:
    • Prodrug formation: Esterify the carboxylic acid (e.g., ethyl ester) to enhance bioavailability .
    • Nanoformulation: Use liposomal encapsulation or PEGylation to improve circulation time .
  • Metabolic stability: Cyano groups are generally resistant to cytochrome P450 oxidation, but the pyrrolo-pyridine core may undergo hepatic glucuronidation. Test metabolites using LC-MS/MS with liver microsomes .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Cyano-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Reactant of Route 2
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5-Cyano-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

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